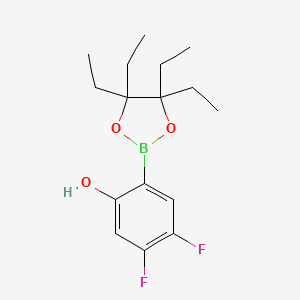![molecular formula C17H21N3O3S B14031124 Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is a synthetic organic compound with the molecular formula C17H21N3O3S. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It features a benzo[d]thiazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate typically involves the reaction of 2-(tert-butoxycarbonyl-amino)benzo[d]thiazole-6-carboxylic acid with pyrrolidine in the presence of coupling reagents such as N-(3-dimethylaminopropyl)-N-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in tetrahydrofuran (THF) at room temperature for about one hour. The product is then isolated by extraction and precipitation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzo[d]thiazole ring.
Oxidation and Reduction:
Common Reagents and Conditions
Coupling Reagents: EDC and HOBt are commonly used in the synthesis of this compound.
Solvents: Tetrahydrofuran (THF) is a preferred solvent for the reaction.
Major Products
The primary product of the synthesis is tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate itself. Further reactions can lead to derivatives depending on the reagents and conditions used.
Scientific Research Applications
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The benzo[d]thiazole core is known to bind to multiple receptors, which could be a potential pathway for its action .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate: Shares a similar structural motif with a thiazole ring.
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate: Another compound with a benzo[d]thiazole core.
Uniqueness
tert-Butyl (6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-yl)carbamate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple types of chemical reactions and interactions, making it a versatile compound for research and development .
Properties
Molecular Formula |
C17H21N3O3S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(pyrrolidine-1-carbonyl)-1,3-benzothiazol-2-yl]carbamate |
InChI |
InChI=1S/C17H21N3O3S/c1-17(2,3)23-16(22)19-15-18-12-7-6-11(10-13(12)24-15)14(21)20-8-4-5-9-20/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19,22) |
InChI Key |
VJBULGFITURQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


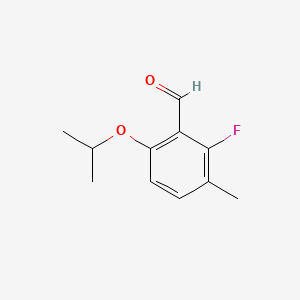
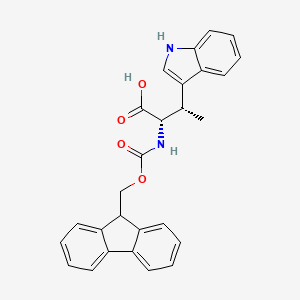
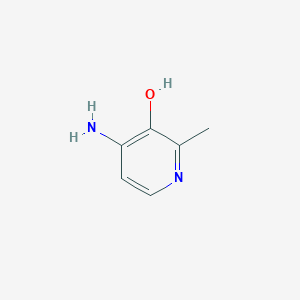

![tert-butyl 7-fluoro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14031081.png)


![Methyl 8-(trifluoromethyl)-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate](/img/structure/B14031096.png)

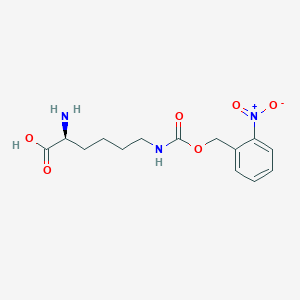
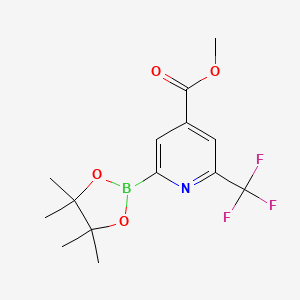
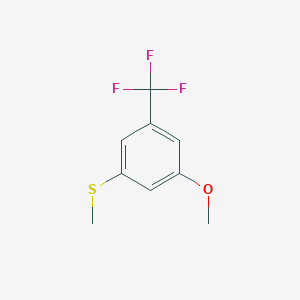
![acetic acid;(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium;hydrate](/img/structure/B14031132.png)
